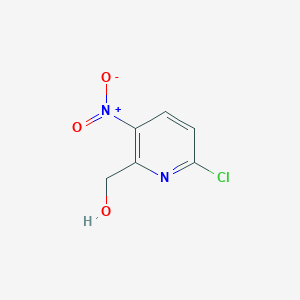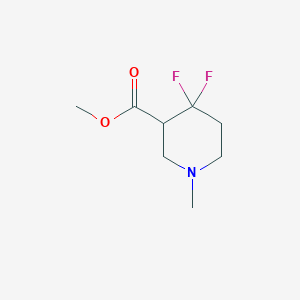
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, a methyl group at the 1-position, and a carboxylate ester group at the 3-position. It is a colorless liquid with a pungent odor and is soluble in common organic solvents such as ether and alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate typically involves the fluorination of a piperidine precursor. One common method is the reaction of 4,4-difluoro-1-methylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the production process while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst such as palladium on carbon (Pd/C) and are carried out under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate can be compared with other fluorinated piperidine derivatives such as:
4,4-Difluoro-1-methylpiperidine: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
Methyl 4-fluoro-1-methylpiperidine-3-carboxylate: Contains only one fluorine atom, resulting in different chemical and biological properties.
Methyl 4,4-dichloro-1-methylpiperidine-3-carboxylate: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
The unique combination of two fluorine atoms and a carboxylate ester group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H13F2NO2 |
|---|---|
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-11-4-3-8(9,10)6(5-11)7(12)13-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
JXLDCCSBHNNWOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)C(=O)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


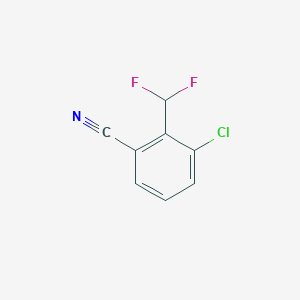
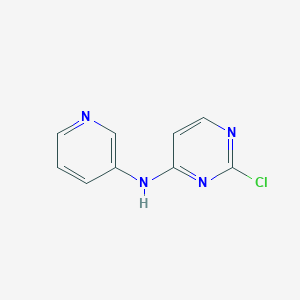
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)

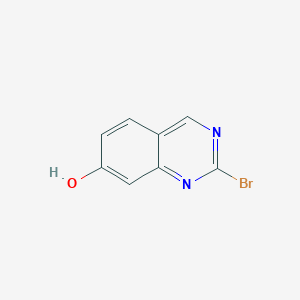
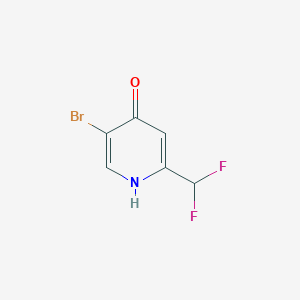
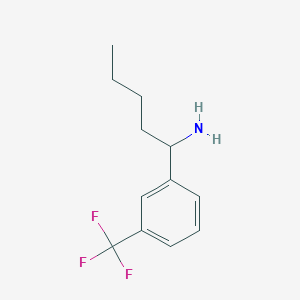

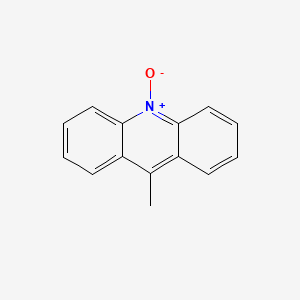

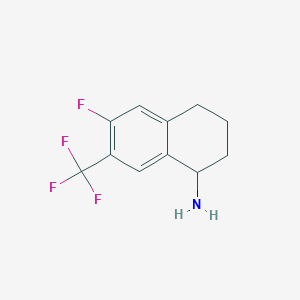

![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
